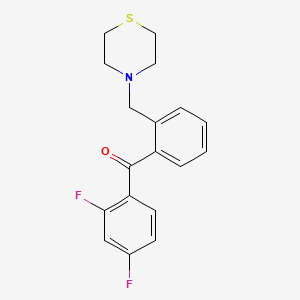

2,4-Difluoro-2'-thiomorpholinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Difluoro-2’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17F2NOS and a molecular weight of 333.4 g/mol . It is primarily used for research purposes .

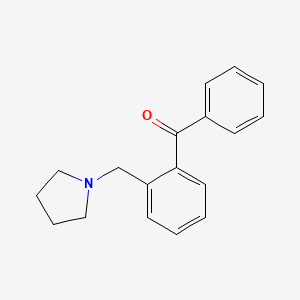

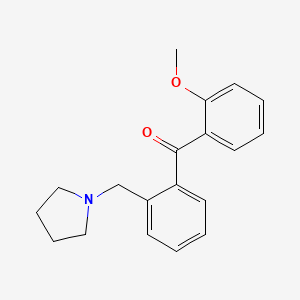

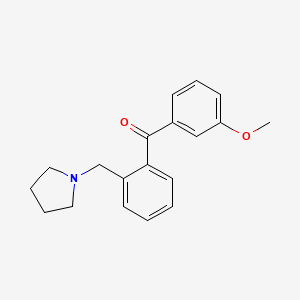

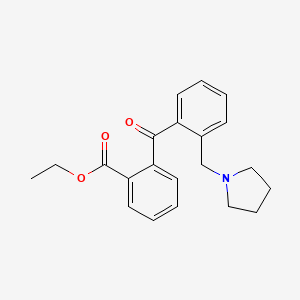

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-2’-thiomorpholinomethyl benzophenone consists of a benzophenone core with two fluorine atoms at the 2 and 4 positions of one phenyl ring and a thiomorpholinomethyl group at the 2’ position of the other phenyl ring .Aplicaciones Científicas De Investigación

1. Adsorption and Separation Materials

Metal-organic frameworks (MOFs), like MIL-101, have been used for the extraction of benzophenones, including 2,4-dihydroxybenzophenone, from toner samples. This application leverages the porosity and large surface area of MOFs for efficient adsorption and separation processes (Li et al., 2015).

2. Bioorganic Chemistry and Material Science

Benzophenones like 2,4-Difluoro-2'-thiomorpholinomethyl benzophenone play a critical role in bioorganic chemistry and material science due to their unique photochemical properties. These properties are utilized in various applications, including proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).

3. Antiproliferative Activity in Cancer Research

Novel benzophenone analogues, including those with morpholine conjugation, have been synthesized and evaluated for their role in inhibiting neoplastic development. These compounds have shown significant anti-mitogenic activity, suggesting their potential use in cancer therapy (Al‐Ghorbani et al., 2017).

4. Environmental Applications

Benzophenone derivatives, including 2,4-Difluoro-2'-thiomorpholinomethyl benzophenone, have been utilized in environmental-friendly fabrication of adsorption resins. These resins are effective in removing certain compounds from water, contributing to environmental protection and sustainability (Zhou et al., 2018).

5. Photoreactive Polymers in Biomaterials

Photoreactive polymers bearing benzophenone groups, including 2,4-Difluoro-2'-thiomorpholinomethyl benzophenone, have been synthesized for surface modification of biomaterials. These polymers are sensitive to UV irradiation and can create highly hydrophilic surfaces, which inhibit protein adsorption and cell adhesion (Lin et al., 2015).

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NOS/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIASCGKZGDXEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643843 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-2'-thiomorpholinomethyl benzophenone | |

CAS RN |

898782-41-7 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

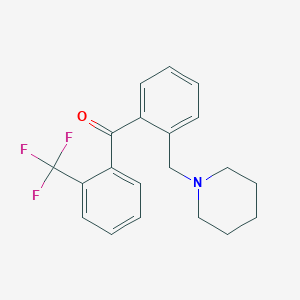

![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)

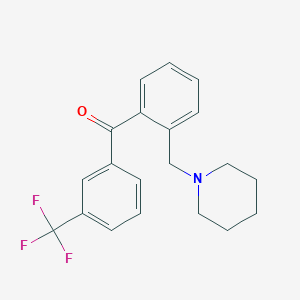

![Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1327275.png)

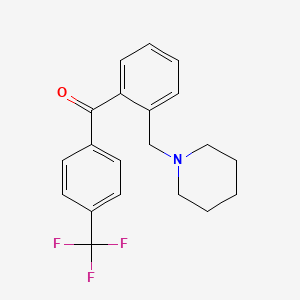

![Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1327276.png)